molecular formula C18H19N3O5 B2716126 1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1170801-72-5

1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2716126
CAS No.: 1170801-72-5
M. Wt: 357.366
InChI Key: LNHNGCVHDFKIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features an indolinone moiety and a trimethoxyphenyl group, which are often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 2-oxoindoline with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

  • **Oxid

Properties

IUPAC Name

1-(2-oxo-1,3-dihydroindol-5-yl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-24-14-8-12(9-15(25-2)17(14)26-3)20-18(23)19-11-4-5-13-10(6-11)7-16(22)21-13/h4-6,8-9H,7H2,1-3H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHNGCVHDFKIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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